Decyl 2-chloropropanoate
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
86711-78-6 |
|---|---|
Molecular Formula |
C13H25ClO2 |
Molecular Weight |
248.79 g/mol |
IUPAC Name |
decyl 2-chloropropanoate |
InChI |
InChI=1S/C13H25ClO2/c1-3-4-5-6-7-8-9-10-11-16-13(15)12(2)14/h12H,3-11H2,1-2H3 |
InChI Key |
ZULQXFOAUSXCIJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCOC(=O)C(C)Cl |
Origin of Product |
United States |
Synthetic Methodologies for Decyl 2 Chloropropanoate
Esterification Approaches
Esterification represents the most direct set of methods for the synthesis of Decyl 2-chloropropanoate. These can be broadly categorized into the direct reaction of the carboxylic acid with the corresponding alcohol or the reaction of a more activated acid derivative, such as an acyl chloride, with the alcohol.
Direct Esterification of 2-Chloropropanoic Acid with Decyl Alcohol
The direct esterification of 2-Chloropropanoic acid with decyl alcohol, a process often referred to as Fischer-Speier esterification, is a fundamental and widely practiced method for ester synthesis. masterorganicchemistry.comathabascau.ca This reaction involves the condensation of the carboxylic acid and the alcohol in the presence of an acid catalyst. The reaction is reversible, and its equilibrium nature necessitates strategies to drive the reaction toward the formation of the ester product. masterorganicchemistry.commasterorganicchemistry.com
Catalyst Systems for Esterification (e.g., Acidic, Enzymatic)
A range of catalyst systems can be employed to facilitate the direct esterification of 2-Chloropropanoic acid with decyl alcohol. These catalysts function by protonating the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and making it more susceptible to nucleophilic attack by the alcohol. masterorganicchemistry.com
Acidic Catalysts: Homogeneous mineral acids such as sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (TsOH) are conventional catalysts for this transformation. masterorganicchemistry.com For the esterification of long-chain alcohols and acids, solid acid catalysts have gained prominence due to their ease of separation and potential for reuse. csic.es Zirconyl chloride (ZrOCl₂·8H₂O) and sulfated zirconia have demonstrated high efficiency in the esterification of long-chain aliphatic acids and alcohols. researchgate.netrsc.org Ion-exchange resins like Amberlyst-16 have also proven effective, particularly for producing long-chain esters such as those from lauric acid and 2-ethyl hexyl alcohol. csic.es
Enzymatic Catalysts: Biocatalysis offers a milder and more selective alternative to traditional acid catalysis. Lipases, for instance, are capable of catalyzing esterification reactions, including those between long-chain fatty acids and long-chain alcohols, often in microaqueous organic media. dss.go.th A lipase (B570770) from Rhizopus japonicus, when coated with a surfactant like sorbitan (B8754009) monostearate, has shown significantly enhanced activity in the esterification of lauric acid and dodecyl alcohol. dss.go.th This approach could be adapted for the synthesis of this compound.
| Catalyst Type | Specific Examples | Key Characteristics |
| Homogeneous Acid | Sulfuric acid (H₂SO₄), p-Toluenesulfonic acid (TsOH), Hydrochloric acid (HCl) | High activity, but can be corrosive and difficult to separate from the product. masterorganicchemistry.comcsic.es |
| Heterogeneous Acid | Zirconyl chloride (ZrOCl₂·8H₂O), Sulfated Zirconia, Amberlyst-16 resin | Recyclable, less corrosive, and facilitates easier product purification. csic.esrsc.org |
| Enzymatic | Lipases (e.g., from Rhizopus japonicus) | High selectivity, operates under mild conditions, environmentally benign. dss.go.th |
Reaction Condition Optimization (Temperature, Stoichiometry, Solvent Effects)
To maximize the yield of this compound via direct esterification, several reaction parameters must be optimized.
Temperature: The reaction temperature influences the rate of reaction. For the synthesis of long-chain esters like decyl oleate, temperatures can range from 160-280 °C. google.com In a pilot-plant scale synthesis of the ester of lauric acid and 2-ethyl hexanol using a solid acid catalyst, a temperature of 140 °C was effective. csic.es The optimal temperature is a balance between achieving a sufficient reaction rate and preventing potential side reactions or degradation.
Stoichiometry: As Fischer esterification is an equilibrium-limited process, Le Châtelier's principle is applied to drive the reaction to completion. A common strategy is to use one of the reactants in a large excess. athabascau.ca Typically, the more abundant and less expensive reactant, which in this case would likely be decyl alcohol, is used in excess. masterorganicchemistry.com Studies have shown that increasing the alcohol-to-acid ratio significantly improves ester yield. orgsyn.org
Solvent and Water Removal: The removal of water, a byproduct of the reaction, is crucial for shifting the equilibrium towards the product side. jkchemical.com This is often achieved through azeotropic distillation, using a solvent such as toluene (B28343) or benzene (B151609) to form a low-boiling azeotrope with water. tandfonline.comresearchgate.net This technique continuously removes water from the reaction mixture, thereby driving the formation of the ester.
Esterification from 2-Chloropropionyl Chloride and Decyl Alcohol
An alternative and often more efficient method for preparing this compound involves the use of an activated carboxylic acid derivative, 2-chloropropionyl chloride. This acyl chloride is significantly more reactive than the parent carboxylic acid. libretexts.org The synthesis of 2-chloropropionyl chloride is typically achieved by treating 2-chloropropionic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. libretexts.orgwikipedia.org
The subsequent reaction between 2-chloropropionyl chloride and decyl alcohol is a rapid, exothermic, and generally irreversible nucleophilic acyl substitution. libretexts.orgchemguide.co.uk The reaction is often performed in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine (B128534), to scavenge the hydrogen chloride (HCl) byproduct that is formed. libretexts.org
Acyl Halide Route Efficiency and Selectivity
The primary advantage of using 2-chloropropionyl chloride is that the reaction is not an equilibrium, leading to higher conversion and yield compared to direct esterification. libretexts.org The high reactivity of the acyl chloride allows the reaction to proceed under milder temperature conditions than Fischer esterification. This route offers high selectivity, as the alcohol's hydroxyl group preferentially attacks the highly electrophilic carbonyl carbon of the acyl chloride, minimizing side reactions. This method is considered one of the most effective ways to synthesize esters. athabascau.ca
Conversion from Lactic Acid Esters
The first step is the esterification of lactic acid with decyl alcohol to produce decyl lactate (B86563). This reaction follows the principles of Fischer esterification described previously, where an acid catalyst like sulfuric acid is used to facilitate the reaction in a solvent like toluene, with azeotropic removal of water. tandfonline.com
The second, crucial step is the conversion of the hydroxyl group of decyl lactate into a chloride. This is a well-established transformation for other alkyl lactates, such as methyl and ethyl lactate, which are converted to their corresponding 2-chloropropionate esters using chlorinating agents. patsnap.comgoogle.com Reagents like thionyl chloride (SOCl₂) or phosgene (B1210022) (COCl₂) are commonly used for this purpose. google.comgoogle.com The reaction proceeds via a nucleophilic substitution mechanism where the hydroxyl group is first converted into a better leaving group (e.g., a chlorosulfite ester when using SOCl₂), which is then displaced by a chloride ion. orgosolver.comlibretexts.org This substitution typically occurs with an inversion of stereochemistry at the chiral center. orgosolver.com Applying this established methodology to decyl lactate would yield the target compound, this compound. The use of a base like pyridine is often required to facilitate the reaction and neutralize the acidic byproducts. google.comgoogle.com
Reaction of Decyl Lactate with Thionyl Chloride
A principal method for synthesizing this compound is the reaction of decyl lactate with thionyl chloride (SOCl₂). googleapis.com This reaction transforms the hydroxyl group of the lactate into a chlorine atom.
Mechanistic Pathways of Halogenation with Configuration Inversion
The reaction of an alcohol, such as decyl lactate, with thionyl chloride generally proceeds through an S N i (Substitution Nucleophilic internal) mechanism, which typically results in retention of the stereochemical configuration. wikipedia.org However, the stereochemical outcome can be altered to favor inversion of configuration. googleapis.comwikipedia.org
The process begins with the alcohol's oxygen atom attacking the sulfur atom of thionyl chloride. libretexts.orglibretexts.org This forms a chlorosulfite intermediate. libretexts.org In the absence of a base like pyridine, the reaction proceeds with retention of configuration.
When a base such as pyridine is introduced, the mechanism shifts. The pyridine attacks the chlorosulfite intermediate, displacing a chloride ion. This chloride ion then attacks the carbon atom bearing the leaving group from the opposite side in an S N 2 reaction, leading to an inversion of the original stereochemistry. wikipedia.org This inversion is crucial for producing optically active 2-chloropropionic acid esters from their corresponding lactic acid esters. googleapis.com For instance, an L-2-chloropropionic acid ester can be formed from a D-2-sulfinoxypropionic acid ester. googleapis.com
Influence of Catalysts on Conversion and Stereoselectivity
Catalysts play a significant role in the conversion of decyl lactate and the stereoselectivity of the final product.
Pyridine: The addition of pyridine or other tertiary bases is known to influence the reaction mechanism, promoting an S N 2 pathway that results in the inversion of stereoconfiguration. wikipedia.orgresearchgate.net Historically, the use of thionyl chloride with pyridine for halogenation was known as the Darzens halogenation. wikipedia.org Pyridine can also be used to catalyze the reaction of thionyl chloride with carboxylic acids. masterorganicchemistry.com
Calcium Fluoride: While specific data on calcium fluoride's role in this exact reaction is limited, it is known to be used in various catalytic applications.
Tertiary Bases: Besides pyridine, other tertiary amines like triethylamine are also used as catalysts in reactions involving thionyl chloride to facilitate the formation of acid chlorides from carboxylic acids. google.com The base neutralizes the HCl generated during the reaction. reddit.com
Decomposition of Decyl 2-Chlorosulfinoxypropionic Acid Ester Intermediates
The synthesis of optically active 2-chloropropionic acid esters, including the decyl ester, can be achieved through the decomposition of an optically active 2-chlorosulfinoxypropionic acid ester intermediate. google.com This intermediate is formed by reacting a lactic acid ester with thionyl chloride. googleapis.comgoogle.com The decomposition of this intermediate is a critical step that can be catalyzed to enhance both yield and optical purity.
Catalysis by Quaternary Ammonium (B1175870) Salts and Phosphonium (B103445) Salts
The decomposition of the 2-chlorosulfinoxypropionic acid ester is effectively catalyzed by quaternary ammonium salts and phosphonium salts, often referred to as onium salts. google.comgoogle.com These catalysts are particularly effective as phase transfer catalysts, accelerating reactions between reagents in immiscible solvent systems. wikipedia.org
Examples of effective catalysts include:
Benzyltributylammonium chloride google.com
Tetraethylammonium chloride google.com
Tetrabutylphosphonium chloride google.com
Hexadecyltributylphosphonium chloride google.com
The amount of catalyst required is typically very small, ranging from 1x10⁻⁴ to 5x10⁻³ moles per mole of the chlorosulfinoxypropionic acid ester. googleapis.comgoogle.com The interaction between quaternary ammonium salts and the reactants is believed to involve directional ion-dipole cooperative +N-C-H hydrogen bonding interactions, rather than purely non-directional ionic forces. unina.it
Process Parameters for Enhanced Yield and Optical Purity
To maximize the yield and optical purity of the final product, several process parameters must be carefully controlled during the decomposition of the 2-chlorosulfinoxypropionic acid ester intermediate. google.comgoogle.com
The reaction is typically conducted under vacuum, with the product being distilled off as it forms. google.comgoogle.com This continuous removal of the product helps to drive the reaction to completion. The yield of optically active 2-chloropropionic acid ester can be as high as 95% to 98% based on the intermediate, and 92% to 96% based on the starting lactic acid ester. googleapis.comgoogle.com The optical purity of the resulting ester is also high, often between 95% and 98%. googleapis.comgoogle.com
Table 1: Process Parameters for Decomposition of 2-Chlorosulfinoxypropionic Acid Ester
| Parameter | Preferred Range |
| Temperature | 60°C - 140°C (preferably 80°C - 120°C) google.com |
| Pressure | 10 - 150 mm Hg (preferably 20 - 80 mm Hg) google.com |
| Catalyst Amount | 1x10⁻⁴ to 5x10⁻³ mol per mol of ester googleapis.comgoogle.com |
Transesterification Processes Involving this compound Precursors
Transesterification is another synthetic route that can be employed. This involves the conversion of one ester to another. For instance, a methyl or ethyl 2-chloropropanoate could be converted to this compound by reacting it with decyl alcohol in the presence of a suitable catalyst. Lipases are often used as biocatalysts for transesterification reactions, offering high selectivity. researchgate.net
Another approach involves the reaction of a chloropropionic acid or its ester with a sulfur-containing dihydroxy compound, which is then dehydrohalogenated. google.com While not a direct transesterification of a this compound precursor, it represents an alternative pathway to related structures.
Enzymatic Transesterification for this compound Synthesis
Enzymatic synthesis provides a green and highly selective alternative for producing esters like this compound. Lipases, particularly from Candida rugosa (CRL), are versatile biocatalysts that can facilitate hydrolysis, esterification, and transesterification reactions involving a wide range of substrates. oup.commyfoodresearch.com These enzymes are noted for their ability to catalyze reactions involving long-chain alcohols. researchgate.netresearchgate.net
The transesterification process, also known as alcoholysis, involves the displacement of an alcohol from an ester by another alcohol. nih.gov In the context of this compound synthesis, this could involve the reaction of a short-chain ester like methyl 2-chloropropanoate with decanol (B1663958) in the presence of a lipase. Lipases are effective catalysts for such reactions, even with high molecular weight esters and alcohols. nih.govnih.gov
Research has demonstrated the use of Candida rugosa lipase for the enantioselective esterification of racemic 2-chloropropionic acid with alcohols such as n-butanol in organic solvents. google.com For instance, a reaction using 2-chloropropionic acid and n-butanol with Candida lipase in n-hexane at 30°C showed significant conversion over 14.5 hours. google.com While specific studies on the decyl ester are not prevalent, the known substrate flexibility of lipases suggests their applicability. The reaction conditions can be adapted from similar syntheses, as detailed in the table below.
Table 1: Representative Conditions for Lipase-Catalyzed Esterification of 2-Chloropropionic Acid
| Parameter | Condition | Source(s) |
|---|---|---|
| Enzyme | Candida rugosa Lipase | google.com |
| Substrates | 2-Chloropropionic Acid, Alcohol (e.g., n-Butanol) | google.com |
| Solvent | n-Hexane | google.com |
| Temperature | 30°C | google.com |
| Reaction Time | 14.5 hours (for 68% conversion) | google.com |
Chemical Transesterification Routes
Conventional chemical synthesis offers robust and high-yield pathways to this compound. A primary method involves the use of 2-chloropropionyl chloride as a reactive intermediate. This acyl chloride can be synthesized from 2-chloropropionic acid by reacting it with a chlorinating agent such as thionyl chloride (SOCl₂), often in the presence of a catalyst like pyridine or dimethylformamide (DMF). patsnap.comgoogle.com
Once synthesized, 2-chloropropionyl chloride readily reacts with primary alcohols, in this case, decanol (decyl alcohol), in an acylation reaction to form the desired ester, this compound. fishersci.com This reaction is typically performed under anhydrous conditions to prevent the hydrolysis of the highly reactive acyl chloride. fishersci.comkscl.co.in An alternative, though generally slower, route is the direct Fischer esterification of 2-chloropropionic acid with decanol, using a strong acid catalyst. chemicalbook.com
Table 2: General Scheme for Chemical Synthesis of this compound
| Step | Reactants | Reagents/Catalysts | Product | Source(s) |
|---|---|---|---|---|
| 1. Acyl Chloride Formation | 2-Chloropropionic Acid | Thionyl Chloride (SOCl₂), Pyridine (catalyst) | 2-Chloropropionyl Chloride | patsnap.comgoogle.com |
| 2. Esterification | 2-Chloropropionyl Chloride, Decanol | - (Anhydrous conditions) | this compound | |
Purification and Isolation Strategies for this compound
Following synthesis, the crude product mixture requires purification to isolate this compound from unreacted starting materials, byproducts, and catalysts.
Vacuum Distillation and Rectification Techniques
Vacuum distillation is a standard and effective method for purifying liquid compounds with high boiling points, such as long-chain esters. The boiling point of this compound is expected to be high enough that distillation at atmospheric pressure could lead to decomposition. By reducing the pressure, the boiling point is lowered, allowing for safe separation.
While the exact boiling point of this compound is not widely reported, related compounds like ethyl 2-chloropropionate have a boiling point of 146-149°C at atmospheric pressure. buyersguidechem.comaatbio.com The addition of eight extra carbons in the decyl chain would substantially increase this value. Therefore, purification would necessitate distillation under reduced pressure (vacuum). For example, the synthesis of D-2-chloropropionyl chloride involves vacuum rectification to collect the final product at 30–35°C under a vacuum of >-0.095 MPa. google.com A similar approach would be essential for isolating the high-purity decyl ester.
Chromatographic Purification Methods
Column chromatography is a highly effective technique for purifying organic compounds, including long-chain esters, from complex mixtures. ajgreenchem.commacbeth-project.eu This method separates compounds based on their differential adsorption to a stationary phase while being carried through by a mobile phase. jove.com
For a moderately polar compound like this compound, silica (B1680970) gel is a common and suitable stationary phase. ajgreenchem.comcsic.es The mobile phase, or eluent, is typically a non-polar solvent such as hexane (B92381) mixed with a small proportion of a more polar solvent like ethyl acetate (B1210297) or isopropanol. ajgreenchem.comcsic.es By gradually increasing the polarity of the eluent, compounds are eluted in order of increasing polarity, allowing for the isolation of the desired ester. This technique is particularly useful for removing non-volatile impurities that cannot be separated by distillation.
Table 3: Typical Parameters for Chromatographic Purification of Long-Chain Esters
| Parameter | Description | Common Choices | Source(s) |
|---|---|---|---|
| Technique | Column Chromatography | Gravity or Flash | ajgreenchem.com |
| Stationary Phase | Adsorbent material packed in the column. | Silica Gel (60-120 mesh) | ajgreenchem.comcsic.es |
| Mobile Phase (Eluent) | Solvent system used to move the sample. | Hexane/Ethyl Acetate mixtures | ajgreenchem.com |
| Separation Principle | Differential partitioning between stationary and mobile phases based on polarity. | - | jove.com |
Chemical Reactivity and Transformations of Decyl 2 Chloropropanoate
Hydrolytic Pathways
Hydrolysis of decyl 2-chloropropanoate involves the cleavage of the ester bond, a reaction that can be catalyzed by either acid or base.
The hydrolysis of this compound yields decyl alcohol and 2-chloropropanoic acid. nih.govebi.ac.uk This reaction is a fundamental process for esters and can occur under aqueous conditions. The general reaction is as follows:
CH₃CHClCOOCH₂ (CH₂)₈CH₃ + H₂O ⇌ CH₃CHClCOOH + CH₃(CH₂)₈CH₂OH
Under acidic conditions, the carbonyl oxygen of the ester is protonated, which makes the carbonyl carbon more electrophilic and susceptible to attack by a water molecule. In basic hydrolysis, a hydroxide (B78521) ion directly attacks the carbonyl carbon.
The formation of 2-chloropropanoic acid from this hydrolysis is a key transformation. nih.govebi.ac.uk 2-Chloropropanoic acid itself is a chiral carboxylic acid and is used as an intermediate in the synthesis of other chemicals. wikipedia.org
The kinetics of ester hydrolysis are well-studied and can be applied to this compound. The rate of hydrolysis is influenced by factors such as pH, temperature, and the presence of catalysts. chemrxiv.org
Ester hydrolysis can proceed through different mechanisms depending on the reaction conditions. In acidic hydrolysis, the reaction typically follows an AAC2 mechanism (acid-catalyzed, acyl-oxygen cleavage, bimolecular). In basic hydrolysis, the mechanism is usually BAC2 (base-catalyzed, acyl-oxygen cleavage, bimolecular). ias.ac.in
The study of the hydrolysis of various esters, including those with halogen substituents, provides insight into the expected behavior of this compound. The presence of the electron-withdrawing chlorine atom at the α-position can influence the reactivity of the ester group. chemrxiv.orgias.ac.in
Table 1: General Factors Influencing Ester Hydrolysis Rate
| Factor | Effect on Rate |
| pH | Rate is generally faster at both acidic and basic pH compared to neutral pH. |
| Temperature | Increasing the temperature generally increases the reaction rate. |
| Catalyst | Acids and bases act as catalysts. |
| Steric Hindrance | Increased steric hindrance around the ester group can decrease the rate of hydrolysis. |
Substitution Reactions
The carbon atom to which the chlorine is attached (the α-carbon) is an electrophilic center, making it susceptible to nucleophilic substitution reactions.
This compound can undergo nucleophilic substitution reactions where the chloride ion is displaced by a nucleophile. Given that the α-carbon is a secondary carbon, the Sₙ2 (substitution, nucleophilic, bimolecular) mechanism is a likely pathway. youtube.comyoutube.comyoutube.comyoutube.com
In an Sₙ2 reaction, the nucleophile attacks the α-carbon from the side opposite to the leaving group (the chloride ion), leading to an inversion of stereochemistry at the α-carbon. youtube.comyoutube.com The rate of this reaction is dependent on the concentration of both the substrate (this compound) and the nucleophile. youtube.comyoutube.com
A variety of nucleophiles can participate in this reaction, including:
Hydroxide ions (leading to the formation of decyl 2-hydroxypropanoate)
Alkoxide ions
Ammonia and amines youtube.com
Thiolates youtube.com
The general Sₙ2 reaction can be represented as:
Nu⁻ + CH₃CHClCOOR → NuCH(CH₃)COOR + Cl⁻ (where R is the decyl group and Nu⁻ is the nucleophile)
A significant application of the reactivity of α-chloro esters is their reaction with phenolic compounds to produce phenoxycarboxylic acid esters. google.com This reaction is a type of Williamson ether synthesis, where a phenoxide ion acts as the nucleophile and displaces the chloride from the α-carbon of the ester.
This reaction is typically carried out in the presence of a base, which deprotonates the phenol (B47542) to form the more nucleophilic phenoxide ion. The resulting phenoxycarboxylic acid esters are an important class of compounds, with some being used as herbicides. google.com
The general reaction scheme is as follows:
ArOH + Base → ArO⁻ + H-Base ArO⁻ + CH₃CHClCOOCH₂(CH₂)₈CH₃ → ArOCH(CH₃)COOCH₂(CH₂)₈CH₃ + Cl⁻ (where Ar represents an aryl group)
A patent describes a method for preparing phenoxycarboxylic acid herbicides by reacting an anhydrous phenol with a chloro-substituted carboxylic acid ester, such as this compound, in the presence of a basic substance. google.com
Table 2: Examples of Nucleophiles and Potential Products in Sₙ2 Reactions with this compound
| Nucleophile | Product |
| Hydroxide (OH⁻) | Decyl 2-hydroxypropanoate |
| Methoxide (CH₃O⁻) | Decyl 2-methoxypropanoate |
| Ammonia (NH₃) | Decyl 2-aminopropanoate |
| Phenoxide (C₆H₅O⁻) | Decyl 2-phenoxypropanoate |
Rearrangement and Elimination Reactions
In addition to substitution, this compound can potentially undergo elimination reactions, particularly in the presence of a strong, non-nucleophilic base. lumenlearning.commasterorganicchemistry.comyoutube.com
Elimination reactions involve the removal of a proton from the β-carbon and the chloride from the α-carbon, leading to the formation of a carbon-carbon double bond. For this compound, this would result in the formation of decyl 2-propenoate (decyl acrylate).
The two main mechanisms for elimination are E1 (elimination, unimolecular) and E2 (elimination, bimolecular). lumenlearning.comyoutube.com
E2 Mechanism: This is a concerted, one-step process where the base removes a proton from the β-carbon at the same time the chloride ion leaves. This mechanism is favored by strong, sterically hindered bases. lumenlearning.comyoutube.com
E1 Mechanism: This is a two-step process where the leaving group departs first to form a carbocation intermediate, which is then deprotonated by a weak base to form the alkene. This pathway is more common for tertiary alkyl halides but can occur with secondary ones under certain conditions. lumenlearning.com
Competition between substitution (Sₙ2) and elimination (E2) is common. The choice of base and reaction conditions can influence which pathway predominates. Strong, bulky bases tend to favor elimination, while smaller, more nucleophilic bases favor substitution. masterorganicchemistry.com
Rearrangement reactions are less common for this specific compound under typical conditions but could potentially occur if a carbocation is formed, for instance, under E1 conditions, although this is less likely for a secondary halide compared to a tertiary one. libretexts.org
Role as a Chemical Intermediate in Complex Organic Synthesis
This compound, like other alkyl 2-chloropropionates, serves as a valuable intermediate in the synthesis of more complex molecules. Its bifunctional nature, possessing both an ester group and a reactive chlorine atom at a chiral center, allows for a variety of chemical transformations. While specific literature on the decyl ester is less common than for its methyl or ethyl counterparts, its chemical behavior is analogous and its applications can be inferred from the established chemistry of this class of compounds.
The primary and most well-documented application of alkyl 2-chloropropionates is in the synthesis of agricultural chemicals, particularly herbicides. The optically active forms of these esters are crucial precursors for producing modern herbicides that target specific weeds with higher efficacy and reduced environmental impact. google.com
Optically active alkyl 2-chloropropionates are key intermediates for the synthesis of phenoxypropionic acid derivatives, a class of compounds known for their herbicidal properties. google.comgoogle.com For instance, the (D)-enantiomer of alkyl 2-chloropropionates is used to produce the herbicidally active (D)-enantiomers of compounds like 2-[4-(5-trifluoromethyl-2-pyridyloxy)phenoxy]propionic acid. google.com The synthesis pathway leverages the chiral integrity of the starting material to produce an enantiomerically pure final product, which is often significantly more active than the racemic mixture. google.com
The general process involves the reaction of an alkyl 2-chloropropionate with a substituted phenol to form the corresponding phenoxypropionic acid ester. The choice of the alkyl group (such as decyl) can influence the physical properties of the intermediate and the final product, although the core chemical transformation remains the same.
Table 1: Role of Alkyl 2-chloropropionates in Agrochemical Synthesis
| Precursor | Intermediate | Final Product Class | Reference |
| Alkyl L-Lactate | Alkyl D-2-chloropropionate | D-2-phenoxypropionic acid herbicides | google.com |
| Racemic Alkyl Lactate (B86563) | Racemic Alkyl 2-chloropropionate | Racemic Herbicidal Compounds | google.com |
| 2-Chloroacrylate | (S)-2-Chloropropionate | Phenoxypropionic acid herbicides | nih.gov |
While less prominent than their role in agrochemicals, alkyl 2-chloropropionates can serve as intermediates in the synthesis of flavor and fragrance compounds. For example, ethyl 2-chloropropionate is noted as a raw material for synthesizing compounds like furanone, which is used in the spice and fragrance industry. patsnap.com The reactivity of the chlorine atom allows for its substitution to introduce other functional groups, leading to a diverse range of target molecules. The long decyl chain in this compound would be expected to impart more fatty, waxy, or citrus-like notes, making it a potentially interesting, though less common, building block for specific fragrance applications.
The general utility of alkyl 2-chloropropionates extends to the production of various specialty chemicals. Methyl 2-chloropropionate is used as a solvent and as an intermediate for making other chemicals and dyes. nih.gov These esters can be hydrolyzed to 2-chloropropionic acid, which can then be converted to the highly reactive 2-chloropropionyl chloride. google.com This acid chloride is a critical intermediate for synthesizing a range of fine chemicals, including amino acid derivatives used in the healthcare industry. google.com The process involves reacting the acid with thionyl chloride to produce the acid chloride, which can then be used in acylation reactions. google.com
Stereoselective Transformations
The chiral nature of this compound is central to its utility, particularly in the life sciences sector where stereochemistry dictates biological activity. Consequently, methods to control and manipulate its stereochemistry are of significant importance.
Producing enantiomerically pure this compound can be achieved through two primary routes: synthesis from an already pure chiral starting material or resolution of a racemic mixture.
One common industrial method involves the chlorination of an optically active alkyl lactate, such as alkyl L-lactate, using a reagent like thionyl chloride or phosgene (B1210022). google.comgoogle.com This reaction typically proceeds with an inversion of stereochemistry, yielding the corresponding alkyl D-2-chloropropionate with high optical purity. google.com The use of phase-transfer catalysts has been shown to achieve high chemical yields (92-96%) and high optical purity (95-98%). google.com
Alternatively, racemic 2-chloropropionic acid (obtained from the hydrolysis of racemic this compound) can be resolved. A widely used method is classical resolution, which involves the formation of diastereomeric salts with a chiral resolving agent, such as an optically active amine like R-chirality N-benzyl-phenylethylamine. google.com One diastereomeric salt will typically have lower solubility in a given solvent and will precipitate, allowing for separation by filtration. google.com The desired enantiomer can then be liberated from the salt. This method can yield (S)-2-chloropropionic acid with both high chemical purity (e.g., 99.45%) and high enantiomeric excess (e.g., 99.32% e.e.). google.com
Table 2: Enantiomeric Enrichment and Resolution Strategies
| Method | Starting Material | Reagents/Process | Result | Reference |
| Stereospecific Synthesis | Alkyl L-Lactate | Phosgene, Pyridine (B92270) | Alkyl D-2-chloropropionate (>94% e.e.) | google.com |
| Stereospecific Synthesis | Optically Active Alkyl Lactate | Thionyl Chloride, Phase-Transfer Catalyst | Optically Active Alkyl 2-chloropropionate (95-98% optical purity) | google.com |
| Classical Resolution | Racemic 2-chloropropionic acid | R-chirality N-benzyl-phenylethylamine, Alcoholic Solvent | (S)-2-chloropropionic acid (>99% e.e.) | google.com |
| Asymmetric Reduction | 2-Chloroacrylate | 2-haloacrylate reductase (enzyme) | (S)-2-Chloropropionate (>99.9% e.e.) | nih.gov |
Asymmetric catalysis provides a powerful means to perform stereoselective transformations. While specific examples detailing the use of this compound as a substrate in asymmetric catalysis are not prevalent, the principles can be applied to this molecule. The presence of a chiral center and a reactive C-Cl bond makes it a suitable candidate for various catalyzed reactions where stereochemical control is paramount.
For instance, transition-metal catalysis is a cornerstone of modern organic synthesis for creating chiral molecules. mdpi.com Iron, being abundant and non-toxic, has emerged as a sustainable metal for innovative catalysis. mdpi.com Chiral iron complexes can act as Lewis acids to catalyze reactions like asymmetric alkylations or reductions. mdpi.com A substrate like this compound could potentially engage in cross-coupling reactions or other transformations where a chiral catalyst environment dictates the stereochemical outcome of the product.
Furthermore, synthetic peptides have been developed as effective catalysts for a wide array of asymmetric transformations, enabling unique substrate activation and high selectivity. nih.gov Such catalysts could be employed in reactions involving the ester or the alpha-carbon of this compound to construct more complex chiral molecules. The field of asymmetric catalysis is vast, encompassing reactions like cyclopropanation and various bond-forming reactions where a chiral catalyst ensures the preferential formation of one enantiomer. mdpi.com
Spectroscopic and Chromatographic Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for delineating the precise molecular structure of decyl 2-chloropropanoate by providing detailed information about the chemical environment of individual protons and carbon atoms within the molecule.
¹H NMR Spectroscopic Analysis for Proton Environments
The ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the various proton environments in the decyl chain and the 2-chloropropanoyl moiety. By analyzing the chemical shifts (δ), signal multiplicities, and coupling constants (J), a comprehensive picture of the proton connectivity can be assembled.
Based on established principles and data from analogous ester compounds, the predicted ¹H NMR spectral data for this compound in a standard solvent like deuterated chloroform (B151607) (CDCl₃) is as follows:
A triplet signal, integrating to three protons, is expected around δ 0.88 ppm. This signal is attributed to the terminal methyl group (CH₃) of the decyl chain, coupled to the adjacent methylene (B1212753) (CH₂) group.
A broad multiplet, integrating to approximately 14 protons, would likely appear in the range of δ 1.26-1.35 ppm. This complex signal arises from the eight non-equivalent methylene groups in the middle of the decyl chain.
A triplet corresponding to the methylene group attached to the ester oxygen (OCH₂) is predicted to be observed around δ 4.20 ppm. The downfield shift is due to the deshielding effect of the adjacent oxygen atom.
A quartet, integrating to one proton, is expected around δ 4.45 ppm. This signal corresponds to the methine proton (CH) at the second position of the propanoate group, which is coupled to the adjacent methyl protons and deshielded by the neighboring chlorine atom and carbonyl group.
A doublet, integrating to three protons, is anticipated around δ 1.70 ppm. This signal is assigned to the methyl group (CH₃) of the 2-chloropropanoyl moiety, coupled to the adjacent methine proton.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Terminal CH₃ (Decyl) | ~0.88 | Triplet | 3H |
| -(CH₂)₈- (Decyl) | ~1.26-1.35 | Multiplet | ~14H |
| OCH₂ (Decyl) | ~4.20 | Triplet | 2H |
| CH (Chloropropanoyl) | ~4.45 | Quartet | 1H |
| CH₃ (Chloropropanoyl) | ~1.70 | Doublet | 3H |
¹³C NMR Spectroscopic Analysis for Carbon Framework
The ¹³C NMR spectrum provides complementary information to the ¹H NMR spectrum by revealing the number of distinct carbon environments and their electronic nature. The predicted ¹³C NMR spectrum of this compound would display signals corresponding to each unique carbon atom in the molecule.
The anticipated chemical shifts for the carbon atoms in this compound are as follows:
The carbonyl carbon (C=O) of the ester group is expected to resonate at the most downfield position, typically around δ 169.5 ppm, due to the strong deshielding effect of the double-bonded oxygen.
The carbon atom of the OCH₂ group in the decyl chain is predicted to appear around δ 66.5 ppm.
The methine carbon (CH) attached to the chlorine atom is expected at approximately δ 53.0 ppm.
The carbon atoms of the decyl chain will produce a series of signals in the range of δ 22.7-31.9 ppm.
The terminal methyl carbon of the decyl chain is anticipated to have a chemical shift of about δ 14.1 ppm.
The methyl carbon of the 2-chloropropanoyl moiety is expected around δ 21.5 ppm.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=O (Ester) | ~169.5 |
| OCH₂ (Decyl) | ~66.5 |
| CH-Cl (Chloropropanoyl) | ~53.0 |
| -(CH₂)₈- (Decyl) | ~22.7-31.9 |
| CH₃ (Decyl) | ~14.1 |
| CH₃ (Chloropropanoyl) | ~21.5 |
Advanced NMR Techniques for Structural Elucidation (e.g., 2D NMR)
To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecular fragments, advanced two-dimensional (2D) NMR techniques are employed. Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are particularly valuable.
COSY: A ¹H-¹H COSY experiment would reveal the coupling relationships between adjacent protons, for instance, confirming the coupling between the OCH₂ protons and the adjacent CH₂ protons in the decyl chain, as well as the coupling between the CH and CH₃ protons in the 2-chloropropanoyl group.
HSQC: An HSQC experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of the carbon signals based on the already assigned proton signals.
HMBC: An HMBC experiment establishes long-range correlations between protons and carbons (typically over two to three bonds). This would be crucial in confirming the ester linkage by showing a correlation between the OCH₂ protons of the decyl group and the carbonyl carbon of the 2-chloropropanoyl moiety.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrational frequencies of different bonds.
Fourier Transform Infrared (FTIR) Analysis of Functional Groups
The FTIR spectrum of this compound is expected to show characteristic absorption bands that confirm the presence of its key functional groups.
The most prominent absorption bands anticipated in the FTIR spectrum are:
A strong, sharp absorption band in the region of 1745-1735 cm⁻¹ is characteristic of the C=O stretching vibration of the ester carbonyl group.
A strong absorption band corresponding to the C-O stretching vibration of the ester linkage is expected in the range of 1250-1150 cm⁻¹.
The C-Cl stretching vibration is anticipated to produce a moderate to strong absorption band in the region of 800-600 cm⁻¹.
Multiple absorption bands in the 2960-2850 cm⁻¹ region are due to the C-H stretching vibrations of the methyl and methylene groups in the decyl chain and the propanoate moiety.
C-H bending vibrations for the CH₂ and CH₃ groups are expected to appear around 1465 cm⁻¹ and 1380 cm⁻¹, respectively.
Table 3: Predicted FTIR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| C=O (Ester) | Stretch | ~1745-1735 | Strong |
| C-O (Ester) | Stretch | ~1250-1150 | Strong |
| C-Cl | Stretch | ~800-600 | Moderate-Strong |
| C-H (Alkyl) | Stretch | ~2960-2850 | Strong |
| C-H (CH₂/CH₃) | Bend | ~1465, ~1380 | Moderate |
Attenuated Total Reflectance (ATR-IR) Spectroscopy
Attenuated Total Reflectance (ATR) is a sampling technique that can be used with FTIR spectroscopy, offering the advantage of analyzing samples directly in their solid or liquid state with minimal sample preparation. The resulting ATR-IR spectrum of this compound would be very similar to the transmission FTIR spectrum, displaying the same characteristic absorption bands for the ester, alkyl, and chloro functional groups. The relative intensities of the peaks might vary slightly due to the nature of the measurement, but the positions of the key diagnostic bands would remain consistent, providing a rapid and reliable method for confirming the compound's identity and functional group composition.
Mass Spectrometry (MS)
Mass spectrometry is an indispensable tool for the structural elucidation and purity assessment of this compound, providing information on its molecular weight and fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) is critical for unambiguously determining the elemental composition of this compound. By measuring the mass-to-charge ratio (m/z) with very high accuracy (typically to four or five decimal places), HRMS can differentiate between compounds with the same nominal mass but different elemental formulas. nih.gov
For this compound (C₁₃H₂₅ClO₂), the presence of chlorine, with its two stable isotopes ³⁵Cl (75.77% abundance) and ³⁷Cl (24.23% abundance), results in a characteristic isotopic pattern for the molecular ion ([M]⁺) and its adducts. msu.edu The HRMS data allows for the calculation of the theoretical exact masses for both isotopic variants, and a comparison with the measured values confirms the compound's identity.
Table 2: Calculated Exact Masses of this compound Ions
| Ion Formula | Ion Type | Isotope | Calculated Exact Mass (Da) |
|---|---|---|---|
| [C₁₃H₂₅³⁵ClNaO₂]⁺ | Sodium Adduct [M+Na]⁺ | ³⁵Cl | 271.1435 |
| [C₁₃H₂₅³⁷ClNaO₂]⁺ | Sodium Adduct [M+Na]⁺ | ³⁷Cl | 273.1406 |
| [C₁₃H₂₅³⁵ClO₂H]⁺ | Protonated Molecule [M+H]⁺ | ³⁵Cl | 249.1616 |
Calculations are based on the exact masses of the most abundant isotopes: C=12.000000, H=1.007825, O=15.994915, Na=22.989770, ³⁵ Cl=34 .968853, ³⁷ Cl=36 .965903. msu.edu
Electrospray ionization (ESI) is a soft ionization technique that allows for the analysis of thermally labile and non-volatile molecules. jove.com Although this compound is a neutral molecule, it can be readily analyzed by ESI-MS in positive ion mode through the formation of adducts with protons ([M+H]⁺) or alkali metal ions, most commonly sodium ([M+Na]⁺). jove.comnih.gov The sample is typically dissolved in a solvent like methanol (B129727) or acetonitrile (B52724), and a small amount of a salt, such as sodium acetate (B1210297), can be added to promote the formation of sodium adducts.
ESI-MS is particularly useful for verifying the molecular weight of the intact molecule, as the soft ionization process results in minimal fragmentation. rsc.org However, for some esters, in-source phenomena such as hydrolysis can sometimes be observed, leading to the detection of ions corresponding to the carboxylic acid. nih.gov The primary ions expected for this compound would be the protonated and sodiated molecules, showing the characteristic 3:1 isotopic ratio for the ³⁵Cl and ³⁷Cl species, separated by 2 Da.
Gas Chromatography-Mass Spectrometry (GC-MS) is the premier method for assessing the purity of this compound and identifying any volatile impurities. unt.edu The gas chromatograph separates the components of a mixture based on their volatility and interaction with the stationary phase of the GC column. researchgate.net The separated components then enter the mass spectrometer, where they are ionized (typically by electron ionization, EI) and fragmented.
The resulting mass spectrum provides a fragmentation pattern that acts as a chemical "fingerprint," allowing for structural confirmation. researchgate.net For this compound, the electron ionization process is energetic and leads to predictable fragmentation pathways. A key feature in the mass spectrum is the presence of isotopic clusters for any fragment containing a chlorine atom, with peaks at m/z and m/z+2 in an approximate 3:1 intensity ratio. youtube.comyoutube.com Common fragmentation patterns for esters include cleavage of the C-O bond (loss of the alkoxy group) and McLafferty rearrangement. For haloalkanes, the loss of the halogen atom is a common pathway.
Table 3: Predicted Key Fragments in the EI-MS of this compound
| m/z Value (³⁵Cl / ³⁷Cl) | Fragment Ion | Description |
|---|---|---|
| 248 / 250 | [C₁₃H₂₅ClO₂]⁺ | Molecular Ion (M⁺) |
| 213 | [M - Cl]⁺ | Loss of a chlorine radical |
| 140 | [C₁₀H₂₀]⁺ | Loss of 2-chloropropionic acid via rearrangement |
| 108 / 110 | [CH₃CHClCOOH]⁺ | McLafferty rearrangement product ion |
| 91 / 93 | [CH₃CHClCO]⁺ | Acylium ion |
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a soft ionization technique primarily used for the analysis of large, non-volatile biomolecules like proteins and polymers. nih.govwikipedia.orgacs.org Its application to small organic molecules like this compound is less common but feasible. nih.govnews-medical.net
In MALDI, the analyte is co-crystallized with a large excess of a matrix compound that strongly absorbs laser energy. youtube.com A pulsed laser irradiates the sample spot, causing the matrix to desorb and ionize, carrying the analyte molecules into the gas phase with minimal fragmentation. wikipedia.org A significant challenge for small molecule analysis is the potential interference from matrix-related ions in the low mass-to-charge (m/z) region. acs.orgrsc.org Therefore, the selection of an appropriate matrix that provides a clean background in the mass range of interest is crucial. rsc.org Ions are typically formed through protonation or cationization (e.g., with Na⁺ or K⁺).
Table 4: Potential MALDI Matrices for Small Molecule Analysis
| Matrix | Abbreviation | Typical Laser Wavelength |
|---|---|---|
| α-Cyano-4-hydroxycinnamic acid | CHCA, HCCA | 337 nm, 355 nm |
| 2,5-Dihydroxybenzoic acid | DHB | 337 nm, 355 nm |
| Sinapinic acid | SA | 337 nm, 355 nm |
| 4-Hydroxy-3-nitrobenzonitrile | HNB | 355 nm |
Chromatographic Techniques for Separation and Quantification
Chromatographic methods are essential for separating this compound from reactants, byproducts, and impurities, as well as for its precise quantification.
Gas Chromatography (GC) is highly suitable for the analysis of the volatile and thermally stable this compound. Separation is typically achieved on a capillary column with a non-polar or mid-polarity stationary phase. A non-polar phase like polydimethylsiloxane (B3030410) (e.g., DB-1, HP-5) separates compounds primarily based on their boiling points, while a mid-polarity phase like (5%-phenyl)-methylpolysiloxane can provide additional selectivity. The separation of optical isomers (enantiomers) of similar 2-chloropropionates has been successfully demonstrated using chiral GC columns containing cyclodextrin (B1172386) derivatives as the stationary phase. researchgate.net For quantification, a Flame Ionization Detector (FID) provides excellent sensitivity and a wide linear range. Alternatively, a mass spectrometer (MS) detector offers superior specificity and structural confirmation, as detailed in section 4.3.3. researchgate.netjocpr.com
High-Performance Liquid Chromatography (HPLC) can also be used, particularly for samples that may not be suitable for GC due to low volatility or thermal instability of other components in the mixture. A reversed-phase separation on a C8 or C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol would be the standard approach. Since this compound lacks a strong UV chromophore, detection with a standard UV-Vis detector would have low sensitivity. More universal detectors such as an Evaporative Light Scattering Detector (ELSD), a Charged Aerosol Detector (CAD), or a mass spectrometer (LC-MS) would be required for sensitive detection and quantification.
Table 5: Typical Chromatographic Conditions for this compound Analysis
| Parameter | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) |
|---|---|---|
| Column | Capillary, 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5ms, DB-1) | Reversed-Phase, 150 mm x 4.6 mm ID, 5 µm particle size (e.g., C18, C8) |
| Mobile Phase / Carrier Gas | Helium or Hydrogen | Acetonitrile/Water or Methanol/Water gradient |
| Flow Rate | 1-2 mL/min | 0.8-1.2 mL/min |
| Injection | 1 µL, Split/Splitless | 5-20 µL |
| Temperature Program | e.g., 100°C hold 1 min, ramp 15°C/min to 280°C, hold 5 min | Isothermal or Gradient, Ambient to 40°C |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | Charged Aerosol Detector (CAD), ELSD, or MS |
Compound Name Table
| Compound Name |
|---|
| This compound |
| 2-Chloropropionic acid |
| Decanol (B1663958) |
| Ethyl 2-chloropropionate |
| Acetonitrile |
| Methanol |
| Dodecyl 3-chloropropanoate |
| α-Cyano-4-hydroxycinnamic acid |
| 2,5-Dihydroxybenzoic acid |
| Sinapinic acid |
| 4-Hydroxy-3-nitrobenzonitrile |
| 9-Aminoacridine |
Gas Chromatography (GC) for Purity Assessment
Gas chromatography is a cornerstone technique for assessing the purity of volatile and semi-volatile compounds like this compound. The method separates components of a mixture based on their differential partitioning between a gaseous mobile phase and a stationary phase within a capillary column. The purity of the sample is determined by the relative area of the peak corresponding to this compound in the resulting chromatogram.
While specific GC data for this compound is not widely published, the principles of analysis can be inferred from its shorter-chain analogs, methyl 2-chloropropionate and ethyl 2-chloropropionate. The retention time of this compound would be significantly longer than these analogs due to its higher boiling point and stronger interaction with the stationary phase, a consequence of its long decyl chain.
The choice of stationary phase is critical for effective separation. A non-polar stationary phase, such as one based on polydimethylsiloxane, is generally suitable for the analysis of esters. The Kovats retention index, a logarithmic scale that relates the retention time of a compound to those of n-alkane standards, is a key parameter for compound identification. For instance, ethyl 2-chloropropionate has reported Kovats retention indices on standard non-polar phases ranging from 832 to 851. nih.gov The retention index for this compound would be substantially higher.
A hypothetical GC analysis of a this compound sample would involve dissolving the sample in a suitable solvent, such as dichloromethane (B109758) or hexane (B92381), and injecting it into the GC system. The oven temperature would be programmed to ramp up, allowing for the sequential elution of compounds based on their volatility. The detector, typically a flame ionization detector (FID), would generate a signal proportional to the amount of each compound eluting from the column. The purity is then calculated as the percentage of the area of the this compound peak relative to the total area of all peaks in the chromatogram.
Table 1: Comparison of Properties and GC Data for Alkyl 2-Chloropropionates
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Kovats Retention Index (Standard Non-Polar) |
| Methyl 2-chloropropionate | C4H7ClO2 | 122.55 | ~132-134 | 756-790 nih.gov |
| Ethyl 2-chloropropionate | C5H9ClO2 | 136.58 | ~146-149 sigmaaldrich.com | 832-851 nih.gov |
| This compound | C13H25ClO2 | 248.79 | Not available | Not available |
Data for Methyl and Ethyl 2-chloropropionate are included for comparative purposes to infer the behavior of this compound.
Chiral Gas Chromatography for Enantiomeric Excess Determination
This compound possesses a chiral center at the second carbon atom of the propanoate moiety, meaning it can exist as two non-superimposable mirror images, or enantiomers: (R)-Decyl 2-chloropropanoate and (S)-Decyl 2-chloropropanoate. Chiral gas chromatography is a specialized GC technique used to separate and quantify these enantiomers, thereby determining the enantiomeric excess (ee) of a sample.
This separation is achieved by using a chiral stationary phase (CSP). Cyclodextrin derivatives are among the most effective and widely used CSPs for the resolution of chiral compounds, including α-halocarboxylic acid esters. researchgate.net These toroidal oligosaccharides have a chiral cavity that can interact differently with the two enantiomers, leading to different retention times.
For the analysis of this compound, a CSP such as a derivatized β- or γ-cyclodextrin would be employed. The separation mechanism involves the formation of transient diastereomeric complexes between the enantiomers and the chiral stationary phase. The stability of these complexes differs for each enantiomer, resulting in their separation on the column.
The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chiral chromatogram using the formula:
ee (%) = |(Area_R - Area_S) / (Area_R + Area_S)| * 100
Where Area_R and Area_S are the peak areas of the (R) and (S) enantiomers, respectively. The elution order of the enantiomers depends on the specific CSP used and the analytical conditions.
Liquid Chromatography Methods
Liquid chromatography (LC), particularly high-performance liquid chromatography (HPLC), offers an alternative and often complementary method to GC for the analysis of compounds like this compound. LC is especially useful for compounds that are not sufficiently volatile or are thermally labile.
For the purity assessment of this compound, a reversed-phase HPLC method would be most suitable. In this mode, a non-polar stationary phase (e.g., C18-silica) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile or methanol. The separation is based on the hydrophobic interactions between the analyte and the stationary phase. Due to its long alkyl chain, this compound would be strongly retained on a C18 column and would require a mobile phase with a high proportion of organic solvent for elution.
Detection in LC can be achieved using various detectors. Since this compound lacks a strong chromophore, a universal detector like an evaporative light scattering detector (ELSD) or a charged aerosol detector (CAD) would be more suitable than a UV detector. If coupled with mass spectrometry (LC-MS), this technique can provide both quantification and structural confirmation.
Chiral LC can also be employed for the determination of enantiomeric excess. This involves the use of a chiral stationary phase, such as those based on polysaccharide derivatives (e.g., cellulose (B213188) or amylose) coated on a silica (B1680970) support. The separation principles are analogous to chiral GC, relying on differential interactions between the enantiomers and the chiral stationary phase.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Solution Studies
Ultraviolet-Visible (UV-Vis) spectroscopy is a technique that measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. This absorption corresponds to the promotion of electrons from lower to higher energy molecular orbitals.
This compound is a saturated ester with a chlorine atom. The primary chromophore in this molecule is the carbonyl group (C=O) of the ester function. Saturated esters typically exhibit a weak absorption band in the UV region corresponding to an n → π* electronic transition of the carbonyl group. This transition involves the promotion of a non-bonding electron (from one of the lone pairs on the oxygen atom) to an anti-bonding π* orbital.
The wavelength of maximum absorption (λmax) for the n → π* transition in simple aliphatic esters is typically in the range of 205-215 nm. The presence of the chlorine atom on the α-carbon may cause a slight bathochromic (red) or hypsochromic (blue) shift in the λmax. However, since the decyl group is a non-conjugated alkyl chain, it does not significantly influence the electronic transitions in the UV-Vis region.
Solution studies using UV-Vis spectroscopy can be employed to determine the concentration of this compound in a solution, provided a calibration curve is established according to the Beer-Lambert law. However, due to the low molar absorptivity of the n → π* transition and the potential for interference from solvents in the low UV region, this technique is less commonly used for quantitative analysis of such compounds compared to chromatographic methods.
Table 2: Summary of Spectroscopic and Chromatographic Methods
| Analytical Method | Purpose | Key Parameters / Stationary Phase | Expected Outcome for this compound |
| Gas Chromatography (GC) | Purity Assessment | Non-polar (e.g., polydimethylsiloxane) | A single major peak with a retention time longer than shorter-chain analogs. |
| Chiral Gas Chromatography | Enantiomeric Excess Determination | Chiral (e.g., derivatized cyclodextrin) | Separation into two peaks corresponding to the (R) and (S) enantiomers. |
| Liquid Chromatography (LC) | Purity and Enantiomeric Excess | Reversed-phase (C18) or Chiral LC | Separation based on hydrophobicity or chirality. |
| UV-Vis Spectroscopy | Electronic Transitions | Not applicable | Weak absorption around 205-215 nm due to the n → π* transition of the carbonyl group. |
Theoretical and Computational Studies of Decyl 2 Chloropropanoate
Molecular Orbital Theory and Electronic Structure Calculations
Molecular Orbital (MO) theory describes the electronic structure of molecules by considering electrons to be in molecular orbitals that extend over the entire molecule. youtube.com For Decyl 2-chloropropanoate, electronic structure calculations can elucidate the nature of its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—which are key to understanding its reactivity.
Detailed research findings from computational analysis would likely show that the HOMO is primarily localized on the non-bonding lone pair orbitals of the ester oxygen atoms and the chlorine atom. The energy of the HOMO is a theoretical measure of the molecule's ability to donate electrons. The LUMO, conversely, is expected to be an antibonding π* orbital (π*C=O) centered on the carbonyl group of the ester function. youtube.com This orbital can accept electron density, making the carbonyl carbon an electrophilic site. The energy gap between the HOMO and LUMO is a critical parameter indicating the molecule's kinetic stability and chemical reactivity; a smaller gap generally implies higher reactivity. mdpi.com
Table 1: Predicted Frontier Molecular Orbital Characteristics for this compound
| Molecular Orbital | Predicted Primary Localization | Associated Reactivity |
|---|---|---|
| HOMO | Ester Oxygen Lone Pairs, Chlorine Lone Pairs | Nucleophilic/Electron-Donating Sites |
| LUMO | Carbonyl Carbon and Oxygen (π* C=O) | Electrophilic Site |
| HOMO-LUMO Gap (ΔE) | N/A | Indicator of Chemical Reactivity and Stability |
Conformational Analysis and Energy Landscape Studies
The structural flexibility of this compound is dominated by the ten-carbon alkyl chain. Conformational analysis aims to identify the most stable three-dimensional arrangements (conformers) of the molecule and to map the potential energy landscape associated with bond rotations. The long decyl chain can adopt numerous conformations, from a fully extended, low-energy state to various folded structures.
Table 2: Illustrative Relative Energies of Hypothetical Decyl Chain Conformations
| Conformation | Description | Predicted Relative Energy (kcal/mol) |
|---|---|---|
| All-trans (Staggered) | Fully extended linear chain | 0.0 (Global Minimum) |
| Gauche-Gauche | Kink in the alkyl chain | ~0.9 - 1.5 |
| Folded Structure | Significant bending of the chain | > 2.0 |
Density Functional Theory (DFT) for Reactivity Predictions
Density Functional Theory (DFT) is a powerful quantum mechanical method used to predict the electronic structure and reactivity of molecules. chemrxiv.org Conceptual DFT provides a framework to quantify chemical reactivity through various descriptors derived from the electron density. mdpi.comnih.gov For this compound, DFT calculations can predict sites susceptible to nucleophilic or electrophilic attack.
Key reactivity descriptors include the chemical potential (μ), hardness (η), and the electrophilicity index (ω). nih.gov Local reactivity is often analyzed using condensed Fukui functions or by mapping the Molecular Electrostatic Potential (MESP). The MESP visually identifies electron-rich (negative potential, red/yellow) and electron-poor (positive potential, blue) regions of the molecule. For this compound, the MESP would show a negative potential around the carbonyl oxygen and chlorine atom, indicating their nucleophilic character. A strong positive potential would be located on the carbonyl carbon, confirming it as the primary site for nucleophilic attack. DFT calculations on halogenated organic molecules have demonstrated the importance of including relativistic effects for accurate predictions, especially for heavier halogens, though this is less critical for chlorine. nih.govnih.gov
Table 3: Conceptual DFT Reactivity Descriptors (Illustrative Values)
| Descriptor | Symbol | Predicted Characteristic for this compound |
|---|---|---|
| Chemical Potential | μ | Moderate, indicating average electron-donating ability. |
| Chemical Hardness | η | Relatively high, suggesting good stability. |
| Electrophilicity Index | ω | Moderate, classifying it as a soft electrophile. |
| Most Electrophilic Site | Pk+ | Carbonyl Carbon (C=O) |
| Most Nucleophilic Sites | Pk- | Carbonyl Oxygen, Chlorine Atom |
Molecular Dynamics Simulations for Intermolecular Interactions
Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing insights into intermolecular interactions and the behavior of substances in different environments. mdpi.com An MD simulation of this compound, either in a pure liquid state or in a solution, would reveal how these molecules interact with each other and with solvent molecules.
The simulations would show that the primary intermolecular forces are van der Waals interactions, originating from the long decyl chains. These non-polar interactions would lead to significant aggregation and self-assembly behavior, similar to that observed for other long-chain esters and surfactants. royalsocietypublishing.orgrsc.org Additionally, dipole-dipole interactions would occur between the polar ester groups. In an aqueous environment, the hydrophobic decyl tail would tend to avoid water, while the more polar ester headgroup would interact with water molecules. This amphiphilic character could lead to the formation of micelles or surface films. nih.gov MD simulations are also instrumental in studying the transport properties and sequestration of molecules within aggregates of long-chain esters. nih.govacs.org
Computational Approaches to Chirality and Enantioselectivity
This compound possesses a chiral center at the carbon atom bonded to the chlorine (C2). This results in two non-superimposable mirror-image isomers, or enantiomers: (R)-Decyl 2-chloropropanoate and (S)-Decyl 2-chloropropanoate. Computational methods are invaluable for studying the properties of these individual enantiomers.
Quantum mechanical calculations can predict chiroptical properties, such as the specific optical rotation, which is used experimentally to distinguish between enantiomers. Furthermore, computational docking and simulation can be used to model the interactions of each enantiomer with a chiral environment, such as a chiral catalyst or the active site of an enzyme. These simulations can predict enantioselectivity in chemical reactions by calculating the binding energies and the energies of the diastereomeric transition states formed when the enantiomers interact with another chiral molecule. The lower energy transition state corresponds to the major product, thus explaining the observed enantioselectivity.
Modeling of Reaction Pathways and Transition States
Computational chemistry allows for the detailed investigation of chemical reaction mechanisms by mapping the potential energy surface that connects reactants to products. For this compound, several reactions could be modeled, including hydrolysis of the ester, nucleophilic substitution of the chlorine atom, or elimination reactions.
To model a reaction pathway, such as the base-catalyzed hydrolysis of the ester, researchers would use methods like DFT to calculate the energies of the reactants, products, any intermediates, and the transition states that connect them. researchgate.netacs.org Locating the transition state structure—the highest energy point along the reaction coordinate—is crucial, as its energy determines the activation energy (ΔG‡) of the reaction. A lower activation energy implies a faster reaction rate. By comparing the activation energies for different possible pathways, the most likely reaction mechanism can be determined. For instance, in ester hydrolysis, a computational study could confirm a two-step mechanism involving a tetrahedral intermediate. nih.gov
Biocatalytic and Microbial Degradation of Decyl 2 Chloropropanoate
Dehalogenase Enzymes in Halogenated Compound Biotransformation
Dehalogenases are a class of enzymes that catalyze the cleavage of carbon-halogen bonds, initiating the degradation of organohalogen compounds. nih.gov These enzymes are of considerable interest for their potential applications in bioremediation and industrial chemical synthesis. nih.gov The biotransformation of decyl 2-chloropropanoate would primarily involve a hydrolytic dehalogenase acting on the 2-chloropropanoate moiety.
Many dehalogenases exhibit a high degree of stereospecificity, meaning they preferentially act on one enantiomer (optical isomer) of a chiral substrate. nih.govnih.gov The 2-chloropropanoate (2-CPA) component of this compound is chiral, existing as D-2-CPA and L-2-CPA. Dehalogenases are classified based on their stereopreference:
L-2-haloacid dehalogenases (L-DEX) catalyze the dehalogenation of L-2-haloalkanoic acids, resulting in the formation of the corresponding D-2-hydroxyalkanoic acid. mdpi.com
D-2-haloacid dehalogenases (D-DEX) act on D-2-haloalkanoic acids to produce L-2-hydroxyalkanoic acids. mdpi.com A well-studied example is the D-specific dehalogenase from Rhizobium sp. RC1 (DehD), which effectively acts on D-2-chloropropionate but not its L-enantiomer. nih.govnih.gov
DL-2-haloacid dehalogenases (DL-DEX) are unique in that they can act on both D- and L-enantiomers, producing the corresponding L- and D-hydroxy acids, respectively, through a process of inversion around the chiral carbon. mdpi.comnih.gov
This stereospecificity is dictated by the three-dimensional structure of the enzyme's active site. For instance, in the D-specific dehalogenase from Rhizobium sp. RC1, the amino acid residue Arginine-134 is crucial for binding the D-2-chloropropionate isomer through hydrogen bonding, a bond that cannot be formed with the L-isomer. nih.govnih.gov This specific binding orients the substrate correctly for a hydrolytic attack catalyzed by other residues like Arginine-16. nih.govnih.gov
Hydrolytic dehalogenases utilize water as a co-substrate to cleave the carbon-halogen (C-X) bond. Two primary mechanisms have been identified for haloacid dehalogenases:
SN2 Nucleophilic Substitution with Covalent Intermediate: This is a common mechanism for L-specific dehalogenases. nih.govnih.gov The reaction proceeds in two steps:
First, the carboxylate group of a conserved aspartate residue in the enzyme's active site performs a nucleophilic attack on the α-carbon of the substrate (the carbon atom bonded to the halogen). nih.govnih.gov
This attack displaces the halide ion and forms a transient covalent ester intermediate between the enzyme and the substrate. nih.govcapes.gov.br
In the second step, a water molecule, activated by another active site residue, hydrolyzes this ester intermediate, releasing the final hydroxyalkanoic acid product and regenerating the free enzyme. mdpi.com This mechanism results in an inversion of the stereochemical configuration at the chiral center.
Direct Water-Molecule Attack: This mechanism is characteristic of DL-2-haloacid dehalogenases. nih.gov In this single-step SN2 reaction, a water molecule, activated by a basic residue in the active site, directly attacks the substrate's α-carbon. nih.govnih.gov This single displacement reaction simultaneously displaces the halide ion and forms the product, also resulting in an inversion of stereochemistry. nih.gov Unlike the first mechanism, this process does not involve the formation of a covalent enzyme-substrate intermediate. mdpi.com
The efficiency and substrate preference of dehalogenases are quantified through enzyme kinetics. Studies on haloalkane and haloacid dehalogenases reveal key aspects of their function. For instance, the rate of carbon-halogen bond cleavage is often dependent on the type of halogen, with C-Br bonds being cleaved more readily than C-Cl bonds, which aligns with the leaving group ability of the halogens. nih.gov
A DL-2-haloacid dehalogenase purified from Pseudomonas sp. strain 113 was shown to act on both enantiomers of 2-chloropropionate. The Michaelis constants (Kₘ), which indicate the substrate concentration at which the reaction rate is half of its maximum, were determined for several substrates. nih.gov A lower Kₘ value generally implies a higher affinity of the enzyme for the substrate.
Table 1: Michaelis Constants (Kₘ) of DL-2-Haloacid Dehalogenase from Pseudomonas sp. strain 113
| Substrate | Michaelis Constant (Kₘ) in mM | Reference |
|---|---|---|
| L-2-chloropropionate | 1.1 | nih.gov |
| D-2-chloropropionate | 4.8 | nih.gov |
| Monochloroacetate | 5.0 | nih.gov |
The data indicate that this particular enzyme has a significantly higher affinity for the L-isomer of 2-chloropropionate than for the D-isomer. nih.gov Substrate specificity studies also show that many dehalogenases act on a range of short-chain haloacids, typically those with carbon chain lengths of two to four atoms. capes.gov.brnih.govnih.gov
Several dehalogenases with distinct properties have been isolated and characterized from various microorganisms. A notable example comes from Pseudomonas sp. strain YL, which produces two different dehalogenases depending on the inducer molecule present. capes.gov.brnih.govnih.gov
L-DEX (L-2-haloacid dehalogenase): This enzyme is induced by 2-chloropropionate. It is a thermostable enzyme, retaining full activity after being heated at 60°C for 30 minutes. nih.govnih.gov It specifically dehalogenates L-2-haloalkanoic acids to produce D-2-hydroxyalkanoic acids. nih.gov A key feature is its broad substrate range, acting on both short-chain haloacids and long-carbon-chain substrates like 2-bromohexadecanoate. nih.govnih.gov
DL-DEX (DL-2-haloacid dehalogenase): This enzyme is induced by 2-chloroacrylate. It is not thermostable. nih.govnih.gov It acts on both L- and D-isomers of 2-chloropropionate to yield D- and L-lactates, respectively. capes.gov.brnih.gov Its activity is restricted to short-chain 2-haloalkanoic acids. capes.gov.br
Table 2: Characteristics of Dehalogenases from Pseudomonas sp. strain YL
| Property | L-DEX | DL-DEX | Reference |
|---|---|---|---|
| Stereospecificity | L-specific | Acts on both D- and L-isomers | capes.gov.brnih.gov |
| Molecular Weight (Da) | 54,000 (2 subunits of 27,000) | ~36,000 (monomer) | nih.govnih.gov |
| Optimal pH | 9.5 | 10.5 | nih.gov |
| Optimal Temperature (°C) | 65 | 45 | nih.gov |
| Thermostability | Stable at 60°C for 30 min | Non-thermostable | nih.govnih.gov |
Microbial Consortia and Bioremediation Potential (Chemical Transformation Focus)
The degradation of persistent halogenated compounds in the environment often relies on the synergistic activities of microbial consortia rather than single microbial species.
Microorganisms capable of degrading chlorinated compounds like this compound can be isolated from contaminated environments such as industrial soil and wastewater. researchgate.netkoreascience.kr The primary method for this is the enrichment culture technique. researchgate.net
The process involves:
Sample Collection: Soil or water samples are collected from a site with a history of contamination with halogenated compounds. researchgate.netkoreascience.kr
Enrichment: The sample is inoculated into a minimal salt medium (MSM) where the target compound (e.g., this compound) is supplied as the sole source of carbon and energy. researchgate.netnih.gov This selective pressure favors the growth of microorganisms that can utilize the compound.
Isolation: After several rounds of enrichment, the culture is plated onto solid MSM agar. Individual colonies that appear are isolated and purified. nih.gov
Characterization: The isolated strains are then identified using morphological, biochemical, and molecular techniques, such as 16S rRNA gene sequencing. researchgate.netkoreascience.kr Their degradation capability is confirmed by monitoring the disappearance of the substrate and the release of halide ions in liquid culture. nih.gov
Using such methods, bacteria have been isolated that can degrade related compounds. For example, Pseudomonas sp. strains have been isolated that utilize both D- and L-isomers of 2-chloropropionate. nih.govnih.gov Similarly, Bacillus amyloliquefaciens has been isolated from an industrial site for its ability to degrade 2,2-dichloropropionate. researchgate.net These organisms harbor the dehalogenase enzymes necessary to initiate the breakdown of the molecule, demonstrating a key mechanism for the bioremediation of environments contaminated with chlorinated alkanoic acids and their derivatives.
Genetic and Biochemical Basis of Microbial Degradation Pathways
The microbial degradation of the 2-chloropropionate moiety is primarily accomplished through the action of a specialized class of enzymes known as dehalogenases. researchgate.net These enzymes catalyze the cleavage of the carbon-halogen bond, a critical step in detoxifying the compound and preparing it for entry into central metabolic pathways. researchgate.net Microorganisms capable of utilizing short-chain haloalkanoic acids as a sole carbon source have been isolated from various environments, and the genetic and biochemical foundations of this capability are well-documented. researchgate.net
Bacteria such as Pseudomonas sp. have been shown to possess the genetic machinery for this degradation. scialert.net For instance, Pseudomonas sp. strain S3 can utilize D,L-2-chloropropionic acid as its only source of carbon and energy. scialert.net This ability is conferred by inducible dehalogenase enzymes, meaning their synthesis is initiated or enhanced in the presence of the substrate (D,L-2CP). scialert.net The genetic basis for this degradation is often encoded on plasmids or within the bacterial chromosome, containing the structural genes for the dehalogenase enzymes. scialert.net Sequence analysis of these genes has revealed that they belong to a superfamily of hydrolases. researchgate.net
Two main types of dehalogenases are typically involved in the degradation of racemic mixtures like D,L-2-chloropropionic acid: one specific for the D-isomer (DehD) and another for the L-isomer (DehL). scialert.netscialert.net These enzymes exhibit high stereospecificity, acting on only one of the enantiomers. scialert.net The hydrolytic dehalogenation mechanism involves a nucleophilic attack on the carbon atom bearing the chlorine, which displaces the halide ion. mdpi.com This reaction converts 2-chloropropionic acid into 2-hydroxypropionic acid (lactic acid), releasing a chloride ion in the process. nih.gov The presence of 2-haloacid dehalogenase genes is a key indicator that a microorganism can degrade halogenated pollutants. researchgate.net
Enzymatic Stability and Activity Under Varied Environmental Conditions (pH, Temperature)
The efficacy of the biocatalytic degradation of 2-chloropropionate is highly dependent on environmental factors, particularly pH and temperature, which directly influence the stability and activity of the dehalogenase enzymes. Studies on dehalogenases from various microbial sources, such as Pseudomonas sp. strain S3, have provided detailed insights into their operational parameters. scialert.netscialert.net
The two stereospecific dehalogenases, DehD and DehL, exhibit distinct optimal conditions. The D-specific dehalogenase (DehD) generally shows maximum activity in alkaline conditions, with a reported pH optimum of 9.5. scialert.netscialert.net In contrast, the L-specific dehalogenase (DehL) functions best in a slightly less alkaline to neutral environment, with a pH optimum between 7.5 and 8.5. scialert.netscialert.net
Temperature optima also differ significantly between the two enzymes. DehD is a mesophilic enzyme, displaying maximum activity at a moderate temperature of 35°C. scialert.netscialert.net Conversely, the DehL enzyme from Pseudomonas sp. strain S3 is notably thermostable, with an optimal temperature of 50°C. scialert.netscialert.net This L-specific dehalogenase retains its full activity after being heated at 55°C for 15 minutes, a temperature at which the D-specific enzyme's activity is almost completely lost. scialert.net This thermostability is a valuable trait for potential bioremediation applications in varied thermal environments. scialert.net
| Enzyme | Optimal pH | Optimal Temperature (°C) | Key Stability Characteristics |
|---|---|---|---|
| D-specific dehalogenase (DehD) | 9.5 scialert.netscialert.net | 35 scialert.netscialert.net | Non-thermostable; activity significantly lost above 35°C. scialert.net |
| L-specific dehalogenase (DehL) | 7.5 - 8.5 scialert.netscialert.net | 50 scialert.netscialert.net | Thermostable; retains full activity at 55°C for 15 minutes. scialert.net |
Degradation Products and Their Subsequent Chemical Transformations
The complete biodegradation of this compound proceeds through the transformation of its initial breakdown products. As established, the primary enzymatic action is the hydrolysis of the ester linkage, yielding 1-decanol (B1670082) and 2-chloropropionic acid.
The 2-chloropropionic acid is then acted upon by stereospecific dehalogenases. scialert.net This hydrolytic dehalogenation reaction replaces the chlorine atom with a hydroxyl group, converting 2-chloropropionic acid into 2-hydroxypropionic acid, more commonly known as lactic acid. nih.gov Lactic acid is a ubiquitous and readily metabolizable biochemical. nih.govnih.gov Depending on the microorganism and the metabolic conditions, it can be converted to pyruvate, which then enters the tricarboxylic acid (TCA) cycle for energy production through complete oxidation to carbon dioxide. nih.govfrontiersin.org Alternatively, it can be utilized in various fermentative pathways. nih.govmicrobialcell.com
Concurrently, the 1-decanol component is also metabolized. nih.gov As a long-chain primary alcohol, its degradation is typically initiated by oxidation. wikipedia.org Alcohol dehydrogenases can oxidize 1-decanol to its corresponding aldehyde, decanal (B1670006). Subsequently, aldehyde dehydrogenases catalyze the oxidation of decanal to decanoic acid. Decanoic acid, a fatty acid, is then a suitable substrate for the β-oxidation pathway. Through successive rounds of β-oxidation, the ten-carbon chain of decanoic acid is broken down into five molecules of acetyl-CoA. These acetyl-CoA units can then enter the TCA cycle for energy generation or be used by the cell for various biosynthetic purposes. essex.ac.uk
Therefore, the complete microbial degradation of this compound results in the formation of common cellular metabolites that can be fully assimilated by the microorganisms for energy and biomass production, ultimately leading to the mineralization of the original compound.
Advanced Research Directions and Future Perspectives
Development of Novel Synthetic Routes with Improved Atom Economy and Stereocontrol
The efficiency and environmental impact of chemical syntheses are of paramount importance. Atom economy, a concept developed to measure the efficiency of a reaction, calculates the proportion of reactant atoms that are incorporated into the final desired product. jocpr.comskpharmteco.com Future research into the synthesis of decyl 2-chloropropanoate should prioritize routes that maximize atom economy and provide precise control over its stereochemistry.
Conventional esterification methods often have lower atom economy due to the formation of byproducts like water, which is then removed. Alternative synthetic strategies could offer significant improvements. For instance, addition reactions, which are inherently 100% atom economical, could be explored. rsc.org Developing catalytic methods that enable the direct addition of decyl alcohol to a precursor of 2-chloropropanoic acid would represent a significant advancement.
Stereocontrol is critical, as the biological and material properties of the (R) and (S) enantiomers of this compound are likely to differ significantly. Asymmetric synthesis strategies, such as the use of chiral catalysts or auxiliaries, are essential for producing single enantiomers. science.gov Research could focus on developing catalysts that can stereoselectively conduct the esterification or an alternative synthesis, thereby avoiding the need for chiral resolution of a racemic mixture.
Table 1: Comparison of Synthetic Reaction Types by Atom Economy
| Reaction Type | General Description | Typical Atom Economy | Relevance to this compound Synthesis |
|---|---|---|---|
| Substitution (e.g., Fischer Esterification) | An alcohol and a carboxylic acid react to form an ester and water. | < 100% | A common, but less atom-economical, route. |
| Addition | Reactants add to one another in such a way that the final product contains all atoms of all reactants. rsc.org | 100% rsc.org | A highly desirable but challenging route to develop. |
| Rearrangement | A molecule's carbon skeleton is rearranged to yield a structural isomer of the original molecule. taylorfrancis.com | 100% taylorfrancis.com | Not directly applicable for synthesis from separate precursors but a key principle in green chemistry. |
Exploration of this compound as a Chiral Auxiliary or Ligand Precursor
Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a synthesis to guide the formation of a specific stereoisomer in a subsequent step. ncl.res.ingreyhoundchrom.com The chiral center in this compound could potentially be used to direct stereoselective reactions. The decyl group could influence the steric environment around the reaction center, while the chloro- and ester functionalities provide points for attachment and subsequent cleavage.
Furthermore, this compound could serve as a precursor for the synthesis of novel chiral ligands. Chiral ligands are crucial in asymmetric catalysis, where they bind to a metal center and create a chiral environment that favors the formation of one enantiomer of the product over the other. hawaii.edu The chloro- group on the propanoate moiety is a reactive handle that could be substituted to introduce coordinating groups, such as pyridines or phosphines, leading to new bidentate or tridentate chiral ligands. hawaii.edu The long decyl chain might also impart unique solubility properties, potentially making the resulting catalyst system effective in non-polar solvents or facilitating its separation from the reaction mixture.
Integration into Advanced Materials Chemistry (e.g., Polymer Synthesis with Chiral Centers)
The introduction of chiral centers into polymers can lead to materials with unique properties, such as the ability to form helical structures or recognize other chiral molecules. mdpi.com Optically active polymers are of interest for applications in chiral chromatography, asymmetric catalysis, and as sensors. mdpi.com
This compound is structurally suited to act as a chiral initiator in controlled radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP). For example, initiators like phenyl 2-chloropropionate have been used to synthesize polymers with specific end groups. researchgate.net By initiating polymerization, the this compound fragment would be incorporated at the beginning of each polymer chain, introducing a chiral center and a long alkyl chain. This could influence the polymer's solubility, thermal properties, and self-assembly behavior in solution or the solid state. Research in this area would involve synthesizing polymers using (R)- or (S)-decyl 2-chloropropanoate and investigating the impact of this chiral initiator on the resulting polymer's structure and properties. tdx.cat
Detailed Investigation of Reaction Mechanisms and Intermediates
A thorough understanding of reaction mechanisms is fundamental to optimizing reaction conditions and developing new transformations. The synthesis and subsequent reactions of this compound involve multi-step processes with various potential intermediates. opentextbc.ca
A reaction mechanism consists of a sequence of elementary steps that show how a reaction proceeds at the molecular level. youtube.com Substances that are formed in one step and consumed in a subsequent step are known as reaction intermediates. youtube.comstudypug.comyoutube.com For example, in a substitution reaction to replace the chlorine atom, the mechanism could be either S_N1 (unimolecular nucleophilic substitution), proceeding through a carbocation intermediate, or S_N2 (bimolecular nucleophilic substitution), occurring in a single concerted step.
Application of Artificial Intelligence and Machine Learning in Reaction Prediction and Optimization for this compound
Artificial intelligence (AI) and machine learning (ML) are emerging as powerful tools in chemistry for predicting reaction outcomes and optimizing synthetic routes. nih.govengineering.org.cn These technologies can analyze vast datasets of chemical reactions to identify patterns that may not be obvious to human chemists. beilstein-journals.org
For this compound, ML models could be trained to predict the optimal conditions (e.g., catalyst, solvent, temperature) for its synthesis to maximize yield and enantioselectivity. beilstein-journals.org Generative AI models could even propose entirely novel synthetic pathways with improved atom economy. nih.gov While developing ML algorithms for new reactions can be challenging due to the potential for small datasets, transfer learning approaches, where a model is pre-trained on a large database of general reactions and then fine-tuned on specific data, have shown promise. nih.gov
Furthermore, AI could be applied to predict the properties of materials derived from this compound. For example, ML models could predict the chiral recognition capabilities of a polymer synthesized using this compound as an initiator, accelerating the discovery of new materials for chiral separations. nih.gov
Table 2: Potential AI/ML Applications for this compound Research
| Application Area | AI/ML Technique | Potential Outcome |
|---|---|---|
| Synthesis Optimization | Supervised Learning (Regression) | Prediction of reaction yield and enantiomeric excess based on reaction parameters. beilstein-journals.orgrsc.org |
| Novel Route Discovery | Generative Models (e.g., VAEs, LSTMs) | Proposal of new, efficient synthetic pathways. engineering.org.cnnih.gov |
| Mechanism Elucidation | Quantum Chemistry & ML (Δ-learning) | Prediction of activation energies and intermediate structures to support mechanistic hypotheses. rsc.org |
| Ligand Design | Generative Models & Predictive Models | Design of novel chiral ligands derived from this compound and prediction of their catalytic performance. nih.gov |
Engineered Biocatalysts for Enhanced Degradation or Stereoselective Synthesis of this compound
Biocatalysis, the use of enzymes or whole organisms to catalyze chemical reactions, offers significant advantages in terms of specificity, mild reaction conditions, and environmental friendliness. researchgate.net Enzymes, being inherently chiral, are particularly well-suited for stereoselective transformations. uni-greifswald.de
Engineered biocatalysts could be developed for two primary purposes related to this compound:
Stereoselective Synthesis: An esterase or lipase (B570770) could be engineered to catalyze the esterification of 2-chloropropanoic acid with decyl alcohol. Through directed evolution, the enzyme's active site could be mutated to selectively produce either the (R) or (S) enantiomer with high purity. rsc.org This approach could provide a highly efficient and green alternative to traditional chemical synthesis. While some wild-type esterases show low selectivity for similar compounds like methyl 2-chloropropionate, protein engineering offers a pathway to dramatically enhance this capability. uni-greifswald.de
Enantioselective Degradation: In a scenario where a racemic mixture of this compound is produced, an engineered enzyme could be used for kinetic resolution. This involves selectively degrading one enantiomer, leaving the other, desired enantiomer untouched and in high enantiomeric purity. nih.gov
The development of such biocatalysts is advanced by the expanding toolbox of protein engineering, which allows for the tailoring of enzymes for specific, non-natural reactions. rsc.orgnih.gov
Q & A
Basic: What synthetic methodologies are recommended for preparing decyl 2-chloropropanoate, and how can reaction efficiency be optimized?
Methodological Answer:
this compound is synthesized via esterification of 2-chloropropanoic acid with decyl alcohol, typically using acid catalysis (e.g., sulfuric acid or p-toluenesulfonic acid). Key steps include:
- Reflux conditions : Maintain temperatures between 110–130°C to drive esterification while minimizing side reactions like dehydration .
- Solvent selection : Use toluene or xylene to azeotropically remove water and improve yield .
- Purification : Post-reaction, neutralize the catalyst, wash with sodium bicarbonate, and isolate the ester via fractional distillation under reduced pressure (e.g., 0.1–1 mmHg) to avoid thermal decomposition .
Optimization can involve monitoring reaction progress via FT-IR (disappearance of the carboxylic acid O-H stretch at 2500–3000 cm⁻¹) or GC-MS .
Basic: What analytical techniques are most reliable for characterizing this compound and verifying its purity?
Methodological Answer:
- NMR spectroscopy : ¹H NMR should show a triplet for the chlorinated CH group (~δ 4.2 ppm) and a multiplet for the decyl chain (δ 1.2–1.6 ppm). ¹³C NMR will confirm the ester carbonyl at ~δ 170 ppm .
- GC-MS : Use a non-polar column (e.g., DB-5) to resolve the ester from residual alcohol or acid. The molecular ion peak (M⁺) at m/z 248 (C₁₃H₂₅ClO₂) and fragment ions (e.g., m/z 107 for the decyl chain) confirm structure .
- Purity assessment : Combine HPLC with UV detection (210 nm) and Karl Fischer titration to quantify residual water (<0.1%) .
Basic: What safety protocols are critical when handling this compound in laboratory settings?
Methodological Answer:
- Exposure control : Use fume hoods and PPE (nitrile gloves, goggles) to prevent inhalation or skin contact. The compound’s volatility necessitates monitoring with real-time gas sensors for chlorinated organics .
- Emergency response : In case of exposure, perform lung function tests and liver/kidney function assays to assess toxicity. Neutralize spills with activated carbon or vermiculite, avoiding aqueous solutions that may hydrolyze the ester .
- Waste disposal : Segregate as halogenated waste and incinerate at >1000°C to prevent environmental release of chlorinated byproducts .
Advanced: How do enzymatic pathways influence the environmental degradation of this compound, and what experimental models are suitable for studying this?
Methodological Answer:
- Enzyme identification : Burkholderia spp. express 2-haloacrylate reductase (EC 1.3.1.103), which reduces 2-chloropropanoate to less toxic intermediates. Assay enzyme activity via NADPH depletion at 340 nm .
- Biodegradation models : Use soil microcosms spiked with ¹³C-labeled this compound. Track mineralization via ¹³CO₂ emission using isotope-ratio mass spectrometry (IRMS) .
- Metabolite profiling : LC-HRMS identifies degradation products like decyl alcohol and 2-chloroacrylate, with fragmentation patterns confirming metabolic pathways .
Advanced: What reaction conditions favor the stability of this compound in radical-mediated systems, and how can competing pathways be suppressed?
Methodological Answer:
- Radical inhibitors : Add decyl mercaptan (1–5 mol%) as a chain-transfer agent to quench chlorine radicals, reducing undesired polymerization or C-Cl bond cleavage .
- Solvent effects : Use 2-propanol as a hydrogen donor to stabilize intermediates during photolysis (λ = 254 nm). Monitor radical lifetime via EPR spectroscopy .
- Competing pathway analysis : Compare product distributions (e.g., propanoic acid vs. alkyl chlorides) under varying initiator concentrations (e.g., AIBN) to map reaction networks .
Advanced: How can researchers resolve contradictions in reported kinetic data for this compound hydrolysis under varying pH and temperature conditions?
Methodological Answer:
- Controlled kinetic studies : Use buffered solutions (pH 2–12) and conduct parallel experiments at 25°C, 40°C, and 60°C. Monitor hydrolysis via conductivity (for Cl⁻ release) or HPLC .
- Mechanistic modeling : Apply Eyring-Polanyi equations to distinguish acid-catalyzed (protonation of ester oxygen) vs. base-catalyzed (nucleophilic OH⁻ attack) pathways. Discrepancies may arise from solvent dielectric effects or ion-pair stabilization .
- Validation : Cross-reference data with computational studies (DFT for transition-state energies) to reconcile experimental vs. theoretical rate constants .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
